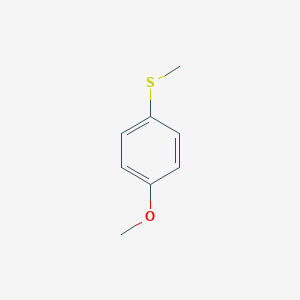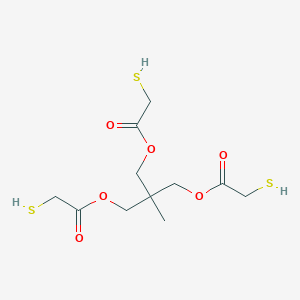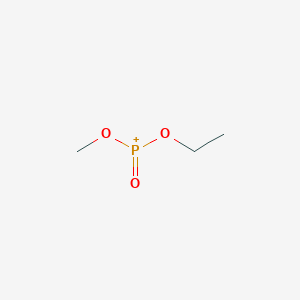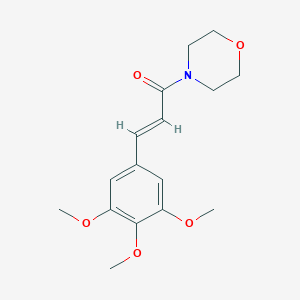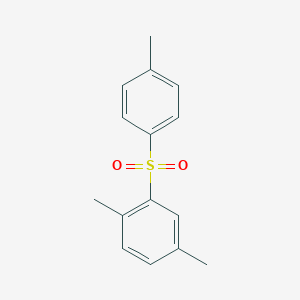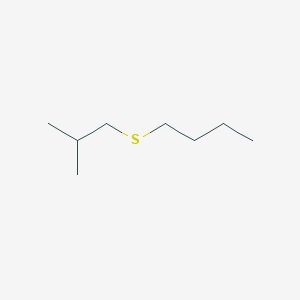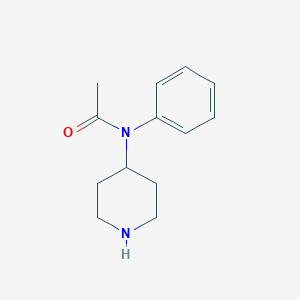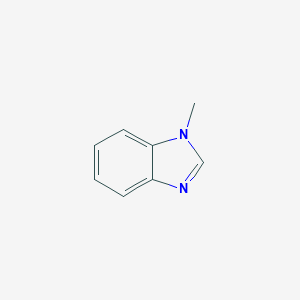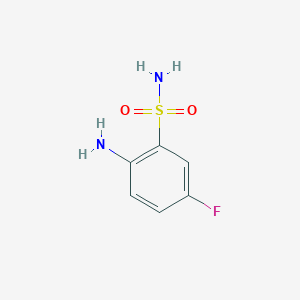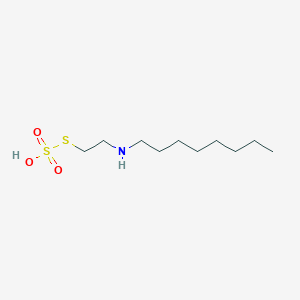
1-(2-Sulfosulfanylethylamino)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)octane, also known as SSO, is a water-soluble compound that has been widely used in scientific research. This compound is a sulfosuccinimidyl ester derivative of N-hydroxysulfosuccinimide (sulfo-NHS) and is commonly used as a cross-linking reagent for proteins, peptides, and other biomolecules. The purpose of
Mécanisme D'action
The mechanism of action of 1-(2-Sulfosulfanylethylamino)octane involves the formation of a covalent bond between the sulfosuccinimidyl ester group of 1-(2-Sulfosulfanylethylamino)octane and the primary amine groups of proteins, peptides, or other biomolecules. This covalent bond forms a cross-link between the two molecules, which can stabilize protein complexes and prevent dissociation.
Effets Biochimiques Et Physiologiques
1-(2-Sulfosulfanylethylamino)octane has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This compound does not affect the enzymatic activity of proteins or alter their conformation. However, it is important to note that the use of 1-(2-Sulfosulfanylethylamino)octane can affect the solubility and stability of proteins, particularly if the cross-linking reaction is not optimized.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)octane as a cross-linking reagent is its water solubility, which makes it easy to use in aqueous solutions. 1-(2-Sulfosulfanylethylamino)octane is also a relatively mild cross-linking reagent that does not require harsh reaction conditions. However, 1-(2-Sulfosulfanylethylamino)octane is not suitable for all types of proteins and biomolecules, and the cross-linking reaction must be optimized for each individual case. Additionally, 1-(2-Sulfosulfanylethylamino)octane can be expensive and may not be cost-effective for large-scale experiments.
Orientations Futures
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)octane in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. 1-(2-Sulfosulfanylethylamino)octane could be used to cross-link proteins in situ, allowing for the identification of protein complexes and their interactions. Another potential application is in the development of new biosensors and diagnostic tools. 1-(2-Sulfosulfanylethylamino)octane could be used to immobilize proteins onto surfaces, allowing for the detection of specific biomolecules in complex samples. Finally, 1-(2-Sulfosulfanylethylamino)octane could be used in the development of new drug delivery systems, where proteins or other biomolecules are cross-linked to drug molecules to improve their stability and efficacy.
Méthodes De Synthèse
The synthesis of 1-(2-Sulfosulfanylethylamino)octane involves the reaction of sulfo-NHS with 3-(2-aminoethylamino)propyltrimethoxysilane (AEPTMS) in the presence of N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF). The resulting 1-(2-Sulfosulfanylethylamino)octane product is a white powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)octane has been widely used in scientific research as a cross-linking reagent for proteins, peptides, and other biomolecules. This compound is particularly useful in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)octane can also be used to immobilize proteins onto surfaces for use in biosensors and other analytical applications.
Propriétés
Numéro CAS |
1921-43-3 |
|---|---|
Nom du produit |
1-(2-Sulfosulfanylethylamino)octane |
Formule moléculaire |
C10H23NO3S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)octane |
InChI |
InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
Clé InChI |
RJSHVMXWGMYEBO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CCCCCCCCNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



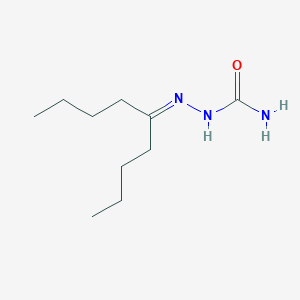
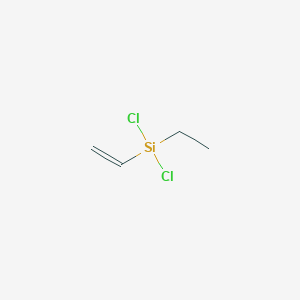
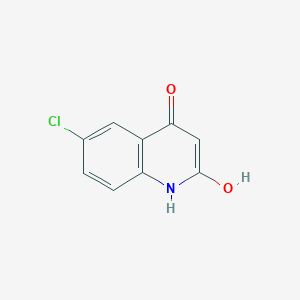
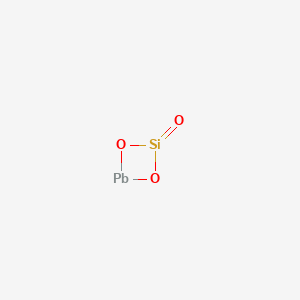
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
